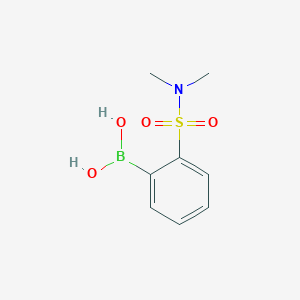

2-(N,N-dimethylsulphamoyl)benzeneboronic acid

Description

Propriétés

IUPAC Name |

[2-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHDOHKUPJUTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400700 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178432-25-2 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

An In-depth Technical Guide to the Synthesis of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

Abstract

This technical guide provides a comprehensive overview of the , a key building block in contemporary organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. The primary focus is on the strategic application of Directed ortho-Metalation (DoM), a powerful and regioselective method for the functionalization of aromatic rings. This document elucidates the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this transformation.

Introduction and Strategic Overview

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organoboron compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the presence of the boronic acid moiety, which is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2][3] The N,N-dimethylsulfamoyl group not only imparts specific steric and electronic properties to the molecule but also serves as a critical tool in its synthesis.

The most efficient and regioselective pathway to this target molecule is through a Directed ortho-Metalation (DoM) strategy.[4] This approach leverages the powerful directing ability of the N,N-dimethylsulfamoyl group to activate a specific C-H bond on the aromatic ring for deprotonation, followed by electrophilic trapping with a boron source. This method circumvents the challenges of traditional electrophilic aromatic substitution, which would typically yield a mixture of ortho and para isomers.[4]

The Core Mechanism: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a cornerstone of modern synthetic chemistry for achieving regiocontrol in aromatic functionalization.[5] The process relies on a "Directed Metalation Group" (DMG), which is a functional group on the aromatic ring containing a heteroatom capable of coordinating with an organolithium base.[4][6]

In the synthesis of our target molecule, the N,N-dimethylsulfamoyl group (-SO₂NMe₂) is one of the most powerful DMGs.[5][7] The mechanism proceeds via the following key steps:

-

Coordination: The Lewis basic oxygen or nitrogen atoms of the sulfamoyl group coordinate to the Lewis acidic lithium atom of an alkyllithium base, such as n-butyllithium (n-BuLi). This brings the base into close proximity to the ortho-proton.[4]

-

Deprotonation: The coordinated n-BuLi, a very strong base, then selectively abstracts a proton from the nearest (ortho) position on the benzene ring. This step is kinetically favored over deprotonation at other positions due to the proximity effect.[8]

-

Formation of the Aryllithium Intermediate: This deprotonation generates a highly reactive ortho-lithiated species, which is stable at low temperatures.[9]

-

Electrophilic Quench: The aryllithium intermediate is then treated with a boron electrophile, typically an alkyl borate like trimethyl borate, B(OMe)₃. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom.

-

Hydrolysis: Finally, acidic workup hydrolyzes the resulting boronate ester to yield the desired 2-(N,N-dimethylsulphamoyl)benzeneboronic acid.[10]

Caption: Experimental workflow for the synthesis.

-

Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Reaction Setup: Dissolve N,N-dimethylbenzenesulfonamide (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour.

-

Borylation: To the cold solution of the aryllithium intermediate, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. A white precipitate may form. Stir the mixture at -78 °C for an additional hour.

-

Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2 hours.

-

Workup and Hydrolysis: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M aqueous HCl. Continue adding the acid until the aqueous layer is acidic (pH 1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield 2-(N,N-dimethylsulphamoyl)benzeneboronic acid.

Scientific Integrity: Causality and Key Insights

-

Choice of Base and Stoichiometry: n-Butyllithium is the base of choice due to its high basicity and commercial availability. While theoretically one equivalent is needed, a slight excess (1.1 eq) is used to ensure complete deprotonation and to compensate for any reaction with trace protic impurities. In some systems, a large excess of BuLi is required because the base can be "cannibalized" into complex, unreactive aggregates with the lithiated product. [11]* Crucial Role of Temperature: Maintaining a low temperature (-78 °C) is critical. The ortho-lithiated intermediate is highly reactive and can undergo decomposition or side reactions at higher temperatures. [7]The additions of both n-BuLi and the borate ester are exothermic and must be performed slowly to maintain thermal control.

-

Solvent System: Anhydrous THF is the preferred solvent as it is polar enough to dissolve the reagents and intermediates, is aprotic, and has a low freezing point. It also effectively solvates the lithium cation.

-

Electrophile and Workup: Trimethyl borate is an effective and common boron electrophile. The subsequent acidic hydrolysis is essential to convert the initially formed boronate ester into the final boronic acid product. [10]* Inert Atmosphere: Organolithium reagents are pyrophoric and react violently with air and moisture. A scrupulously maintained inert atmosphere is non-negotiable for both safety and reaction success.

Conclusion

The via Directed ortho-Metalation is a prime example of modern, regioselective C-H functionalization. By understanding the mechanistic role of the sulfamoyl directing group and carefully controlling key experimental parameters like temperature and stoichiometry, researchers can reliably access this valuable synthetic intermediate in high yield. This guide provides the foundational knowledge and a practical protocol to empower scientists in their synthetic endeavors.

References

- Watanabe, H., et al. (1969). Ortho lithiation of N,N-dimethylbenzenesulfonamide. Condensation with electrophilic compounds. Canadian Journal of Chemistry, 47, 1543.

- BenchChem. (n.d.). N-Bromobenzenesulfonamide: A Versatile Reagent for Heterocyclic Synthesis.

- MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.

- (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

- (n.d.). Directed (ortho) Metallation.

- Andrew G. Myers Research Group. (n.d.). ortho metalation.

- Wikipedia. (n.d.). Directed ortho metalation.

- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

- Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.

- CymitQuimica. (n.d.). CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a….

- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?.

Sources

- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. baranlab.org [baranlab.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]

An In-depth Technical Guide to 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, is continually shaped by the emergence of versatile and highly functionalized building blocks. Arylboronic acids, cornerstones of palladium-catalyzed cross-coupling reactions, exemplify this paradigm. This technical guide focuses on a specific, yet increasingly important, member of this class: 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. The strategic placement of the N,N-dimethylsulphamoyl group at the ortho position imparts unique electronic and steric characteristics that influence its reactivity and solubility, making it a valuable reagent in the synthesis of complex molecular architectures. As a Senior Application Scientist, this guide is crafted to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic understanding and practical application, empowering researchers to leverage the full potential of this reagent.

Compound Profile: Physicochemical and Structural Properties

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organoboron compound that is typically a white to off-white solid. Its structure is characterized by a phenyl ring co-substituted with a boronic acid group and an N,N-dimethylsulphamoyl group at the ortho position.[1] This substitution pattern is critical to its chemical behavior.

Table 1: Physicochemical Properties of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

| Property | Value | Source(s) |

| CAS Number | 178432-25-2 | [2] |

| Molecular Formula | C₈H₁₂BNO₄S | [2] |

| Molecular Weight | 229.06 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in polar organic solvents such as methanol and water. | [1] |

| Storage | Store at room temperature in a dry, dark place. | [1] |

The presence of the boronic acid moiety allows for the formation of hydrogen bonds, contributing to its solubility in polar solvents.[1] The N,N-dimethylsulphamoyl group further enhances its solubility profile and can influence its biological activity when incorporated into larger molecules.[1]

Synthesis of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid: A Proposed Experimental Protocol

While specific, detailed experimental procedures for the synthesis of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid are not extensively documented in readily available literature, a robust and logical synthetic pathway can be proposed based on established methodologies for the synthesis of ortho-substituted phenylboronic acids. The most plausible route involves a two-step process: the synthesis of the precursor N,N-dimethyl-2-bromobenzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N,N-Dimethyl-2-bromobenzenesulfonamide

This initial step involves the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. The choice of a suitable base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Protocol:

-

Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas) and triethylamine (1.2 eq) in dichloromethane to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield N,N-dimethyl-2-bromobenzenesulfonamide.

-

Step 2: Lithiation and Borylation

This step is a classic example of a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

-

Protocol:

-

Dissolve N,N-dimethyl-2-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the aryllithium solution to the cooled triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography.

-

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.

Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow

Caption: Key components of a typical Suzuki-Miyaura reaction.

The Influence of the Ortho-Sulfamoyl Group

The ortho-N,N-dimethylsulphamoyl substituent exerts a significant influence on the reactivity of the boronic acid.

-

Electronic Effects: The sulfonamide group is electron-withdrawing, which can modulate the nucleophilicity of the arylboronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Steric Effects: The steric bulk of the ortho-substituent can influence the rate of the coupling reaction and may require the use of more active palladium catalysts or ligands to achieve high yields.

-

Directing Effects: In some cases, ortho-substituents can participate in the catalytic cycle through coordination to the palladium center, influencing the regioselectivity and efficiency of the reaction.

Exemplary Application in Pharmaceutical Synthesis

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane.

-

Purge the reaction vessel with an inert gas and heat the mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Characterization and Data Interpretation (Representative)

Due to the lack of specific, published spectroscopic data for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, the following are expected characteristic signals based on the analysis of similar compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2-disubstituted benzene ring.- A singlet for the N-methyl protons around 2.7-3.0 ppm.- A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbon signals in the range of 120-145 ppm.- A signal for the N-methyl carbons around 38-42 ppm. |

| IR | - O-H stretching of the boronic acid group as a broad band around 3200-3500 cm⁻¹.- B-O stretching vibrations around 1330-1380 cm⁻¹.- S=O stretching of the sulfonamide group around 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). |

| Mass Spec. | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. |

Conclusion and Future Outlook

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is a valuable, functionalized building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to the pharmaceutical and agrochemical industries. Its unique ortho-substitution pattern offers opportunities for fine-tuning molecular properties and exploring novel chemical space. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. Further research into the specific reactivity profile and applications of this compound will undoubtedly continue to expand its utility in the development of novel bioactive molecules.

References

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of California, Riverside. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Suzuki coupling of aryl halides with phenylboronic acid. ResearchGate. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

-

Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

-

Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). ResearchGate. [Link]

-

2-(Methylsulfinyl)phenylboronic acid. PubChem. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

CCDC 1431605: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

{2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. PMC. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

Structural, Optical, Electrical and Biological Evaluation of a 3,5-Dimethylpyrazole Benzilic Acid Crystal. ResearchGate. [Link]

-

p-Methylbenzeneboronic acid. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Structure of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

This guide provides a comprehensive technical overview of the structure, synthesis, and characterization of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, a key building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust understanding of this important molecule.

Introduction: The Significance of Substituted Arylboronic Acids

Arylboronic acids are a cornerstone of contemporary organic chemistry, most notably for their indispensable role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance has established these reagents as vital tools in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2] The specific substitution pattern on the aryl ring significantly influences the reactivity, solubility, and other physicochemical properties of the boronic acid. 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is a prime example of a strategically functionalized arylboronic acid, where the ortho-sulfonamide group can modulate the molecule's electronic properties and offer additional coordination sites, thereby influencing its reactivity in synthetic transformations. This guide will delve into the structural intricacies of this compound, from its molecular architecture to its behavior in solution, providing a critical resource for its effective application in research and development.

Molecular Structure and Properties

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) and an N,N-dimethylsulphamoyl group (-SO₂N(CH₃)₂) attached to a benzene ring at the 1 and 2 positions, respectively.[3]

| Property | Value | Source |

| Chemical Formula | C₈H₁₂BNO₄S | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar solvents like methanol and water | [2] |

| CAS Number | 178432-25-2 | [3] |

| IUPAC Name | [2-(dimethylsulfamoyl)phenyl]boronic acid | [4] |

The presence of the hydrophilic boronic acid and the polar sulfonamide groups contributes to its solubility in polar solvents, a crucial characteristic for its use in various reaction conditions.[2]

Crystallographic Data and Molecular Geometry

A definitive understanding of a molecule's three-dimensional structure is best achieved through single-crystal X-ray diffraction. While a specific entry for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid in the Cambridge Structural Database (CSD) is not publicly available, we can infer its likely solid-state structure based on related phenylboronic acids.[5][6] Arylboronic acids often form dimeric or trimeric structures in the solid state through intermolecular hydrogen bonding between the boronic acid moieties. The presence of the bulky ortho-dimethylsulphamoyl group would likely influence the crystal packing and the hydrogen-bonding network.

Hypothetical Experimental Protocol for X-ray Crystal Structure Determination:

-

Crystal Growth: High-quality single crystals would be grown by slow evaporation of a saturated solution of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid in a suitable solvent system, such as a mixture of methanol and water.

-

Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods and refined to yield precise atomic coordinates, bond lengths, and bond angles.

The expected structure would feature a planar phenyl ring with the boron atom and the sulfur atom of the sulfonamide group attached. The geometry around the boron atom is expected to be trigonal planar. The dimethylamino group would likely adopt a conformation that minimizes steric hindrance with the adjacent boronic acid group.

Synthesis of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible and efficient synthetic route to 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is outlined below, adapted from established procedures for similar compounds.[7]

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid.

Detailed Experimental Protocol:

-

Synthesis of 2-Bromo-N,N-dimethylbenzenesulfonamide: To a solution of 2-bromobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, an excess of dimethylamine is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Synthesis of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid: A solution of 2-bromo-N,N-dimethylbenzenesulfonamide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to allow for lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched by the addition of aqueous hydrochloric acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude boronic acid can be purified by recrystallization.

Spectroscopic Characterization

Due to the tendency of boronic acids to form anhydrides (boroxines) in solution, obtaining clean and reproducible NMR spectra can be challenging.[8] This section provides insights into overcoming these challenges and interpreting the spectroscopic data for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H and ¹³C NMR Spectroscopy

Obtaining high-quality ¹H and ¹³C NMR spectra for arylboronic acids often requires specific experimental conditions to prevent the formation of boroxines, which can lead to complex and uninterpretable spectra. A common and effective technique is to record the spectra in deuterated methanol (CD₃OD). The methanol acts as a Lewis base, coordinating to the boron center and breaking up the anhydride oligomers.[9]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The ortho-substitution pattern will lead to distinct coupling patterns.

-

Dimethylamino Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the six protons of the two methyl groups.

-

Boronic Acid Protons: The B-OH protons are often broad and may exchange with residual water or the deuterated solvent, making them difficult to observe.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the boron nucleus.

-

Dimethylamino Carbons: A signal in the aliphatic region (typically δ 35-45 ppm).

4.1.2. ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for directly probing the environment of the boron nucleus. The chemical shift of the boron signal is highly sensitive to its coordination number and the electronic nature of its substituents.[10]

-

Trigonal Boronic Acid: For the free, tricoordinate boronic acid, a relatively broad signal is expected in the range of δ 27-34 ppm.[11]

-

Tetrahedral Boronate Esters: Upon reaction with diols or in the presence of a coordinating solvent, the boron center becomes tetracoordinate, resulting in a significant upfield shift to δ 5-15 ppm.[10] This change in chemical shift can be used to monitor reactions involving the boronic acid moiety.

NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve the 2-(N,N-dimethylsulphamoyl)benzeneboronic acid sample in an appropriate deuterated solvent (e.g., CD₃OD or DMSO-d₆). For ¹¹B NMR, an external reference such as BF₃·OEt₂ is typically used.[12]

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional techniques such as COSY and HSQC can be used to aid in the assignment of proton and carbon signals.

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.

Applications in Organic Synthesis

The primary application of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is as a coupling partner in Suzuki-Miyaura reactions.[2] This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.

Generalized Suzuki-Miyaura Coupling Workflow:

Sources

- 1. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 2. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]

- 3. 2-(N,N-Dimethylsulphamoyl)benzeneboronic acid | CAS: 178432-25-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. (2-(n,n-Dimethylsulfamoyl)phenyl)boronic acid | 178432-25-2 [sigmaaldrich.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. cris.unibo.it [cris.unibo.it]

- 9. rsc.org [rsc.org]

- 10. raineslab.com [raineslab.com]

- 11. rsc.org [rsc.org]

- 12. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

An In-Depth Technical Guide to the Solubility Profiling of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly soluble compounds present significant challenges throughout the drug discovery and development pipeline, often leading to suboptimal in vivo exposure and increased risk of late-stage attrition.[4][5] This guide provides a comprehensive technical overview of the methodologies for determining the , a key organoboron intermediate in medicinal chemistry.[6] We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, from solvent selection to analytical quantification, will be thoroughly explained to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility stands out as a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] A compound must be in a dissolved state to be absorbed from the gastrointestinal tract into the bloodstream.[4] More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, a major hurdle for formulation chemists.[4]

Early and accurate determination of a compound's solubility allows for the timely identification of potential bioavailability issues, guiding lead optimization and formulation strategies.[5][7] This guide focuses on 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, a compound whose structural motifs—a boronic acid and a dimethylsulfamoyl group—suggest a degree of aqueous solubility due to their potential for hydrogen bonding.[6] However, a quantitative understanding of its solubility in various physiologically relevant media is essential for its progression in any drug development program.

Physicochemical Properties of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

A thorough understanding of the compound's fundamental properties is the first step in designing a robust solubility profiling strategy.

| Property | Value | Source |

| Chemical Name | 2-(N,N-Dimethylsulphamoyl)benzeneboronic acid | [8] |

| CAS Number | 178432-25-2 | [8] |

| Molecular Formula | C₈H₁₂BNO₄S | [8] |

| Molecular Weight | 229.07 g/mol | [8][9] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥97% | [10] |

| Storage | Store at room temperature | [10] |

The presence of both a hydrophilic sulfonic acid derivative and a boronic acid group, alongside a hydrophobic benzene ring, makes its solubility behavior dependent on the specific conditions of the aqueous environment, particularly pH.[11][12]

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It often results in a supersaturated solution, and the measured solubility is the concentration at which the compound begins to precipitate.[13][14] Kinetic solubility assays are high-throughput and are typically used in the early stages of drug discovery for screening large numbers of compounds.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution, where the solid compound is in equilibrium with the dissolved compound.[14] These measurements are more time-consuming, requiring longer incubation times to reach equilibrium, but provide a more accurate representation of a compound's solubility.[13][15] Thermodynamic solubility is critical for lead optimization and pre-formulation studies.[7]

The workflow for determining these solubility parameters is outlined below.

Caption: High-level workflow for solubility profiling.

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for rapid assessment and is well-suited for 96-well plate formats.

Principle

A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The formation of a precipitate is detected by light scattering (nephelometry) or by separating the undissolved solid and quantifying the remaining dissolved compound.[5][13]

Materials and Reagents

-

2-(N,N-dimethylsulphamoyl)benzeneboronic acid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, clear for reading)

-

Automated liquid handler (optional, but recommended for high throughput)

-

Plate shaker

-

Nephelometer or a plate reader with UV-Vis capabilities

-

Centrifuge with a plate rotor

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well clear-bottom plate. Then, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.[13]

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

-

UV-Vis Spectroscopy (after filtration/centrifugation): To obtain a more precise value, centrifuge the plate to pellet the precipitate.[13] Alternatively, use a filter plate to separate the solid. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Quantify the concentration using a pre-established calibration curve.

-

Caption: Experimental workflow for kinetic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination

This "gold standard" shake-flask method provides the equilibrium solubility value.[13]

Principle

An excess amount of the solid compound is agitated in a specific buffer for an extended period to ensure that equilibrium is reached between the solid and dissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[14][15]

Materials and Reagents

-

2-(N,N-dimethylsulphamoyl)benzeneboronic acid (solid)

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Step-by-Step Methodology

-

Compound Addition: Add an excess amount of solid 2-(N,N-dimethylsulphamoyl)benzeneboronic acid (e.g., 2 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). Ensure that undissolved solid is visible.

-

Equilibration: Cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[13] It is advisable to take time points (e.g., 4h, 24h) to confirm that the concentration is no longer increasing.[13][15]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration.

Analytical Quantification of Boronic Acids

Accurate quantification of the dissolved boronic acid is essential for reliable solubility data.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a common and robust method.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is generally suitable for separating boronic acids.[16]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is typically used.[16]

-

Detection: The UV detector should be set to the λ_max of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. This value should be experimentally determined by scanning a dilute solution of the compound.

-

Calibration: A calibration curve must be generated using standards of known concentrations prepared in the same buffer as the samples. The linearity (R²) should be >0.99.[16]

LC-MS/MS Method

For very low solubility or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[17][18]

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: The mass spectrometer is set to monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for the target compound, providing high specificity.

-

Advantages: This method can provide limits of detection in the low µg/mL or even ng/mL range, making it ideal for poorly soluble compounds.[16][18]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Analytical Method |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | Nephelometry |

| Thermodynamic | Buffer, pH 1.2 | 25 | [Experimental Value] | HPLC-UV |

| Thermodynamic | Buffer, pH 4.5 | 25 | [Experimental Value] | HPLC-UV |

| Thermodynamic | Buffer, pH 6.8 | 25 | [Experimental Value] | HPLC-UV |

| Thermodynamic | Buffer, pH 7.4 | 37 | [Experimental Value] | HPLC-UV |

Note: The pH-solubility profile is particularly important for ionizable compounds. Boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form, which can influence solubility.

Conclusion

The systematic evaluation of solubility is a non-negotiable step in modern drug development. This guide provides a robust framework for the comprehensive solubility profiling of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid. By employing both high-throughput kinetic assays for initial screening and the definitive shake-flask method for thermodynamic solubility, researchers can generate the critical data needed to make informed decisions. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reliable, and reproducible data, ultimately de-risking the development of NCEs and paving the way for successful formulation and clinical translation.

References

- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Schneider, I. (2018, January). Substance solubility. Drug Discovery News.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- BenchChem. (2025).

- Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Whyte, B. (2023, April 6).

- Kunimasa, S., et al. (2012).

- Reddy, A. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5855-5862.

- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Burke, D., et al. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 7(18), 7574-7578.

- Finetech Industry Limited. 2-(N,N-Dimethylsulphamoyl)benzeneboronic acid.

- CymitQuimica. 2-(N,N-Dimethylsulphamoyl)phenylboronic acid.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Faustino, P. J. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 33-37.

- Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-751.

- PubChem. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid.

- Sigma-Aldrich. (2-(n,n-Dimethylsulfamoyl)phenyl)boronic acid.

- PubChem. Sulfanilic acid.

- Solubility of Things. Benzenesulfonic acid.

- PubChemLite. 5-(n,n-dimethylsulphamoyl)-2-methylbenzeneboronic acid (C9H14BNO4S).

- PubChemLite. 4-(n,n-dimethylsulphamoyl)-2-methylbenzeneboronic acid (C9H14BNO4S).

- PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid.

- Wikipedia. Benzenesulfonic acid.

- Al-Suhaimi, E. A., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 756.

- Solubility of Things. 3-Nitrobenzenesulfonic acid.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. 2-(N,N-Dimethylsulphamoyl)benzeneboronic acid | CAS: 178432-25-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | C8H12BNO4S | CID 44119328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2-(n,n-Dimethylsulfamoyl)phenyl)boronic acid | 178432-25-2 [sigmaaldrich.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

stability and storage of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

An In-Depth Technical Guide to the Stability and Storage of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of their work. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding the factors that influence the degradation of this reagent is crucial for ensuring its efficacy and for the reproducibility of experimental results.

Chemical Profile of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organoboron compound featuring a boronic acid functional group and a dimethylsulphamoyl substituent on a phenyl ring.[1] This structure imparts specific chemical properties that influence its stability and reactivity. The dimethylsulphamoyl group, being electron-withdrawing, can affect the Lewis acidity of the boron atom, which in turn can modulate its susceptibility to common degradation pathways.[1]

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is a mild Lewis acid and is central to the compound's utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]

-

N,N-dimethylsulphamoyl Group (-SO₂N(CH₃)₂): This group enhances the compound's solubility in polar solvents and can influence its biological activity, making it a valuable pharmacophore in drug design.[1][4]

Primary Degradation Pathways

The stability of boronic acids, including 2-(N,N-dimethylsulphamoyl)benzeneboronic acid, is primarily challenged by three degradation pathways: oxidative deboronation, protodeboronation, and the formation of boroxines.

Oxidative Deboronation

Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[5][6][7] This process converts the boronic acid into an alcohol (phenol in this case) and boric acid, rendering the reagent inactive for its intended synthetic purpose.[7] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from the boron to the oxygen atom.[7]

The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. While there is no specific data for the N,N-dimethylsulphamoyl group, it is known that diminishing the electron density on the boron atom can enhance oxidative stability.[6][8]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] This reaction is often facilitated by aqueous or protic media and can be accelerated under acidic or basic conditions.[9][10] The susceptibility to protodeboronation is highly dependent on the electronic nature of the aryl substituent.

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring known as a boroxine.[9] This is a reversible process, and the boroxine can be converted back to the monomeric boronic acid in the presence of water.[11] While boroxine formation is not a degradation pathway in the strictest sense, it can complicate stoichiometry and characterization if not accounted for.[9]

Recommended Storage and Handling Protocols

To mitigate the degradation of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid and ensure its long-term stability, the following storage and handling protocols are recommended.

Long-Term Storage

For optimal shelf-life, long-term storage should be under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C | Reduces the rate of all degradation pathways.[9][12][13] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative deboronation and protodeboronation.[9][14] |

| Light | Dark (amber vial) | Protects against potential light-induced degradation.[14][15] |

| Container | Tightly sealed, appropriate material (e.g., glass, HDPE) | Prevents contamination and ingress of moisture.[15] |

Short-Term Storage and Handling

For routine laboratory use, the following practices should be observed:

-

Equilibration to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[14]

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[14]

-

Avoid Contamination: Use clean, dry spatulas and glassware.

-

Solvent Considerations: If preparing a stock solution, use a dry, aprotic solvent. For aqueous applications, prepare the solution fresh and consider the pH to minimize protodeboronation.

Assessment of Stability and Purity

Regular assessment of the purity of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is crucial, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC-Based Purity Assessment

A reversed-phase HPLC method can be developed to separate the parent compound from its potential degradation products.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the boronic acid (e.g., 1 mg).

-

Dissolve in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL. The use of a non-aqueous, aprotic diluent may be necessary to prevent degradation during analysis.[16]

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is a common choice. The use of a column with low silanol activity may minimize on-column hydrolysis.[17][18]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be critical and may need to be optimized to achieve good separation and minimize on-column degradation.[17]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

-

Visualizing Degradation and Workflow

Key Degradation Pathways

Caption: Major degradation pathways for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the purity of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid by HPLC.

Conclusion

The stability of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is critical for its successful application in research and development. By understanding the primary degradation pathways of oxidation, protodeboronation, and boroxine formation, and by implementing stringent storage and handling protocols, the integrity of this valuable reagent can be preserved. Refrigeration under an inert atmosphere is the cornerstone of long-term storage, while careful handling and the use of appropriate analytical techniques for purity assessment are essential for routine use. Adherence to these guidelines will ensure the reliability and reproducibility of experimental outcomes.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- How to Store Boric Acid. Lab Alley.

- 2-(N,N-Dimethylsulphamoyl)benzeneboronic Acid. BOC Sciences.

- Boronic acid with high oxidative stability and utility in biological contexts. PMC.

- Strategies for the analysis of highly reactive pinacolboron

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Structure, Properties, and Preparation of Boronic Acid Derivatives.

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- SAFETY D

- Phenylboronic acid. Wikipedia.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Reagent storage conditions. Lumiprobe.

- CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a…. CymitQuimica.

- A Technical Guide to the Solubility and Stability of 2-Methylpropylboronic Acid. Benchchem.

- Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation St

Sources

- 1. CAS 178432-25-2: 2-(N,N-Dimethylsulphamoyl)phenylboronic a… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. FCKeditor - Resources Browser [midyear.aza.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. lumiprobe.com [lumiprobe.com]

- 15. laballey.com [laballey.com]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

2-(N,N-dimethylsulphamoyl)benzeneboronic acid (CAS RN: 178432-25-2) is a member of the arylboronic acid family, a class of compounds indispensable in modern synthetic organic chemistry.[1] Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the formation of carbon-carbon bonds, a foundational process in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

The reactivity of the boronic acid moiety, while synthetically valuable, also presents specific handling and stability challenges. Arylboronic acids can undergo protodeboronation or form cyclic anhydrides (boroxines), which can affect reactivity and introduce impurities.[3][4] This guide provides a comprehensive safety and handling framework synthesized from available safety data sheets (SDS) and toxicological information on structurally related compounds. It is designed to empower laboratory personnel with the knowledge to conduct risk assessments, implement robust safety protocols, and respond effectively to emergencies.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the bedrock of a thorough safety assessment. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential incompatibilities.

| Property | Data | Source |

| Chemical Name | 2-(N,N-dimethylsulphamoyl)benzeneboronic Acid | [5] |

| CAS Number | 178432-25-2 | [5] |

| Molecular Formula | C₈H₁₂BNO₄S | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| Appearance | White Solid | [6] |

| Storage | Sealed in dry conditions, 2-8°C | [5] |

Expert Insight: The recommendation for refrigerated and dry storage is critical. Arylboronic acids are susceptible to decomposition, particularly in the presence of moisture.[3][7] Storing at 2-8°C slows down potential degradation pathways, while sealing the container under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with moisture and air, preserving the compound's integrity for synthetic applications.[7]

Hazard Identification and GHS Classification

Based on data for the target compound and structurally similar boronic acids, 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is classified as hazardous. The following Globally Harmonized System (GHS) classifications and corresponding hazard (H) statements have been identified.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5][8] |

| Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | [8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8] |

GHS Pictograms:

Trustworthiness through Risk Assessment: Before any experimental work, a comprehensive risk assessment is mandatory. The causality is simple: understanding the specific hazards allows for the implementation of targeted control measures. A failure to assess the risks of skin/eye irritation, for instance, could lead to inadequate PPE selection and subsequent injury.

Risk Assessment Workflow

The following diagram outlines a self-validating workflow for conducting a risk assessment prior to using this compound.

Caption: Risk assessment workflow for 2-(N,N-dimethylsulphamoyl)benzeneboronic acid.

Safe Handling and Exposure Control

Based on the identified hazards, a multi-layered approach to exposure control is necessary, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to mitigate the risk of inhalation.[6][10] This is the primary engineering control because it removes airborne particles and vapors at the source.

-

Safety Equipment: An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point. The choice of materials must be based on chemical compatibility and the nature of the task.

-

Eye Protection: Chemical safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards, are required at all times.[9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves before use and to employ proper removal techniques to avoid skin contact. For tasks with a higher risk of splash, double-gloving is recommended.

-

Body Protection: A lab coat must be worn and kept fastened. For larger scale operations, an impervious apron may be necessary.[10]

Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

-

Contaminated clothing should be removed and washed before reuse.[6]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | [8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |

Expert Insight: When providing first aid, it is crucial for the responder to be aware of the material involved and take precautions to prevent cross-contamination.[8] Always show the Safety Data Sheet to the attending medical personnel.[9]

Accidental Release Measures (Spill Protocol)

This protocol ensures a systematic and safe response to a small-scale laboratory spill.

Step 1: Immediate Response & Evacuation

-

Alert personnel in the immediate vicinity.

-

If the spill is large or involves volatile solvents, evacuate the area.

-

Ensure the fume hood is operating correctly if the spill is contained within it.

Step 2: Assess the Situation

-

Identify the spilled material and the extent of the spill.

-

Review the SDS for specific hazards and required PPE.

Step 3: Assemble PPE and Spill Kit

-

Don, at a minimum: double nitrile gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

-

Obtain a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a scoop/shovel, and a sealable waste container.[9]

Step 4: Containment and Cleanup

-

For a solid spill, carefully sweep or scoop the material to avoid creating dust.[9]

-

For a solution, cover the spill with an inert absorbent material.

-

Work from the outside of the spill inward to prevent spreading.

-

Place all contaminated materials into the designated, labeled waste container.

Step 5: Decontamination

-

Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

Place all cleaning materials into the waste container.

Step 6: Waste Disposal

-

Seal and label the waste container according to your institution's hazardous waste guidelines.

-

Arrange for professional disposal. Do not dispose of in standard trash or down the drain.[9]

Spill Response Decision Tree

Caption: Decision workflow for responding to a laboratory spill.

Stability, Storage, and Incompatibilities

-

Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to moisture and air.[7] Organoboronic acids can be susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.[3]

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[7][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of boron.[7]

Toxicological and Ecological Profile

While specific toxicological data for this exact molecule is limited, information from related organoboron compounds provides a basis for assessment.

-

Acute Toxicity: As indicated by the GHS classification, the compound is considered harmful if swallowed or inhaled.[5] The toxicity of boron compounds can vary widely, but high-dose exposures can lead to systemic effects.[11][12]

-

Skin and Eye Irritation: The compound is a known skin and eye irritant, necessitating stringent use of PPE.[5][8]

-

Reproductive Toxicity: Some boron compounds, such as boric acid, are classified as reproductive toxicants (Repr. 1B), with the potential to damage fertility or the unborn child.[13][14] While this classification is not explicitly assigned to 2-(N,N-dimethylsulphamoyl)benzeneboronic acid in the available literature, this potential hazard should be considered, especially for researchers of child-bearing potential.

-

Mutagenicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, which classifies them as potential genotoxic impurities (PGIs) in pharmaceutical contexts.[15]

Conclusion

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is a valuable synthetic reagent that demands careful and informed handling. Its hazardous properties—including acute toxicity, irritancy, and potential for reproductive toxicity—are manageable through a robust safety program. By integrating engineering controls, appropriate PPE, and standardized protocols for routine handling and emergency response, researchers can minimize risk and ensure a safe laboratory environment. This guide serves as a foundational document to be used in conjunction with official supplier Safety Data Sheets and institution-specific safety policies.

References

- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- Fisher Scientific. (2024, March 7). SAFETY DATA SHEET - 2-(Methylsulfonylamino)benzeneboronic acid.

- Chemos GmbH & Co.KG. (2024, January 30). Safety Data Sheet: Boric acid.

- Amebe. (n.d.). 2-(N,N-Dimethylsulphamoyl)benzeneboronic Acid.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - 4-(Dimethylamino)-azobenzene.

- Tatar, A., et al. (n.d.). The effects of some boron compounds against heavy metal toxicity in human blood.

- Sigma-Aldrich. (2023, June 18). SAFETY DATA SHEET - 2-(Dimethylaminocarbonyl)Benzeneboronic Acid.

- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester.

- (n.d.). Boron and Boron-Containing Compounds Toxicity.

- Hud V. (2016, November 30). Boron Chemistry: An Overview. ACS Symposium Series.

- MedChemExpress. (n.d.). 3-Carboxyphenylboronic acid-SDS-MedChemExpress.

- ECHA. (n.d.). Boric acid - Substance Information.

- Carl ROTH. (2024, September 17). Safety Data Sheet: Phenylboronic acid.

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET - C6152.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Boron. NCBI Bookshelf.

- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.

- Thermo Fisher Scientific. (2010, June 7). SAFETY DATA SHEET - 2,3-DIMETHYLPHENYLBORONIC ACID.

- D. K. Bakirdere S. (2021, January 22). Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed.

- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET - N,N-dimethylformamide.

- Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]